![molecular formula C22H33Cl2N3O2 B13444914 trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is a chemical compound known for its applications in medicinal chemistry. It is commonly associated with the synthesis of Cariprazine, an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with trans-4-(2-aminoethyl)cyclohexanol under specific conditions to form the intermediate compound. This intermediate is then reacted with isopropyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives .
Aplicaciones Científicas De Investigación
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Key component in the synthesis of Cariprazine, an antipsychotic drug used to treat mental health disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves its interaction with specific molecular targets. In the case of Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors, modulating neurotransmitter activity in the brain. This helps to alleviate symptoms of schizophrenia and bipolar disorder by balancing dopamine levels .
Comparación Con Compuestos Similares
Similar Compounds
Cariprazine: An antipsychotic drug with similar chemical structure and therapeutic effects.
Desmethyl Cariprazine: A derivative of Cariprazine with slightly different pharmacological properties.
Other Piperazine Derivatives: Compounds with similar piperazine core structure but different substituents, leading to varied biological activities.
Uniqueness
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is unique due to its specific combination of functional groups and its role as a key intermediate in the synthesis of Cariprazine. Its ability to modulate dopamine receptors makes it particularly valuable in the treatment of mental health disorders .
Propiedades
Fórmula molecular |
C22H33Cl2N3O2 |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
propan-2-yl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28) |
Clave InChI |
WZSUCHUYLQMKGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


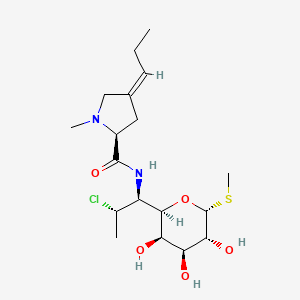
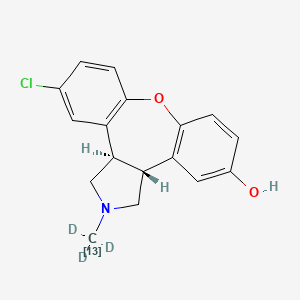
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
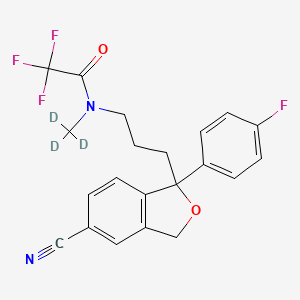

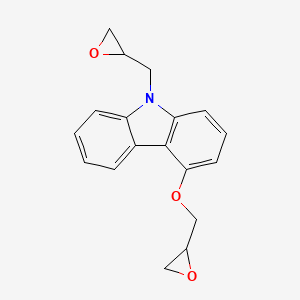

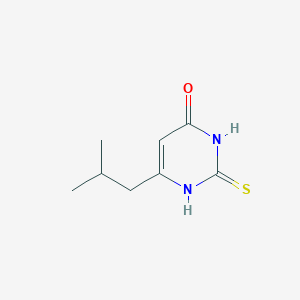
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)

![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
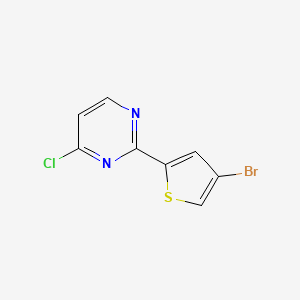
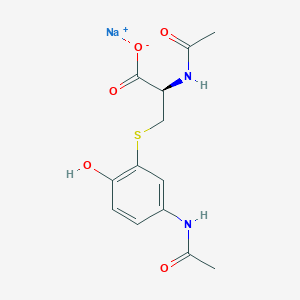
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
